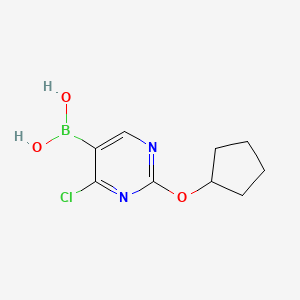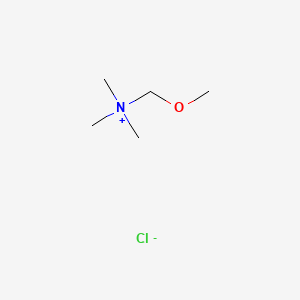![molecular formula C20H24O4 B14082084 7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one CAS No. 484-13-9](/img/structure/B14082084.png)
7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one
Übersicht
Beschreibung
7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2H-chromen-2-one, also known as auraptene, is a naturally occurring compound found in various citrus fruits. It belongs to the class of organic compounds known as coumarins, which are characterized by a benzopyrone structure. Auraptene has garnered significant attention due to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Auraptene can be synthesized through several methods. One common approach involves the reaction of 7-hydroxycoumarin with geranyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of auraptene often involves the extraction from natural sources, such as citrus peels, followed by purification. The extraction process typically employs solvents like ethanol or methanol, and the compound is isolated using techniques such as liquid-liquid extraction, distillation, and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Auraptene undergoes various chemical reactions, including:
Oxidation: Auraptene can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert auraptene into dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Auraptene has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various coumarin derivatives.
Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential anticancer, neuroprotective, and cardioprotective effects.
Industry: Utilized in the formulation of cosmetics and dietary supplements due to its bioactive properties.
Wirkmechanismus
Auraptene exerts its effects through multiple mechanisms:
Antioxidant Activity: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Neuroprotective Activity: Protects neurons from oxidative stress and inflammation by activating the Nrf2 pathway.
Vergleich Mit ähnlichen Verbindungen
Auraptene is unique among coumarins due to its geranyl side chain, which imparts distinct biological activities. Similar compounds include:
Umbelliferone: Lacks the geranyl side chain and has different biological properties.
Scopoletin: Contains a methoxy group at the 6-position instead of the 8-position.
Herniarin: Has a methoxy group at the 7-position and lacks the geranyl side chain.
Auraptene’s unique structure and diverse biological activities make it a compound of significant interest in various fields of research.
Eigenschaften
IUPAC Name |
7-(3,7-dimethylocta-2,6-dienoxy)-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)12-13-23-17-10-8-16-9-11-18(21)24-19(16)20(17)22-4/h6,8-12H,5,7,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWGWXGEAHRWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151665 | |
| Record name | 7-[(3,7-Dimethyl-2,6-octadien-1-yl)oxy]-8-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484-13-9 | |
| Record name | 7-[(3,7-Dimethyl-2,6-octadien-1-yl)oxy]-8-methoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[(3,7-Dimethyl-2,6-octadien-1-yl)oxy]-8-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


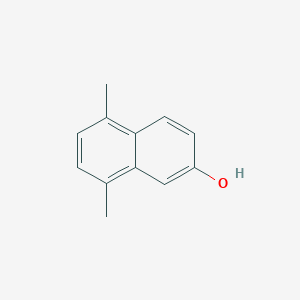

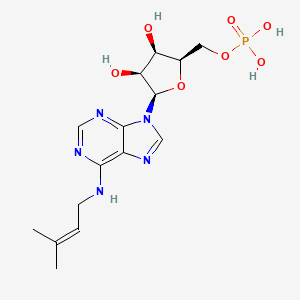
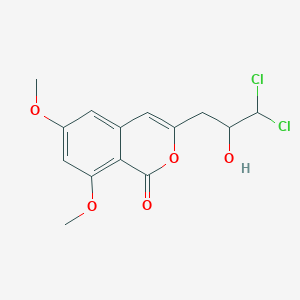
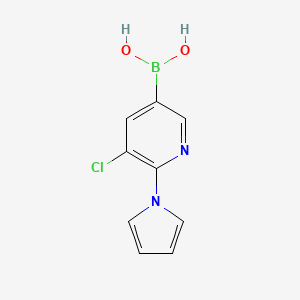
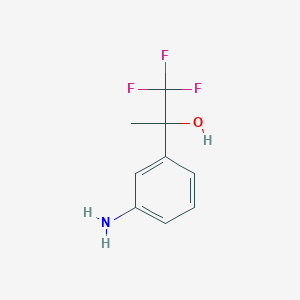
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
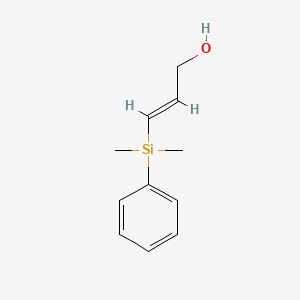


![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
